Tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]azetidine-1-carboxylate
Description
Tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]azetidine-1-carboxylate is a heterocyclic compound featuring an azetidine ring (a four-membered saturated nitrogen-containing ring) substituted with a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The 3-position of the azetidine is functionalized with a methylamino linker connected to a 5-bromopyrazine moiety. The bromine atom on the pyrazine ring enhances its utility as a synthetic intermediate, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura), while the Boc group improves stability during organic transformations .
Properties
IUPAC Name |
tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN4O2/c1-13(2,3)20-12(19)18-7-9(8-18)17(4)11-6-15-10(14)5-16-11/h5-6,9H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCAXDJWUSRWKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N(C)C2=CN=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]azetidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Bromopyrazine Intermediate: The synthesis begins with the bromination of pyrazine to obtain 5-bromopyrazine.
Azetidine Ring Formation: The azetidine ring is formed through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The bromopyrazine intermediate is then coupled with the azetidine derivative using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions.
Esterification: The final step involves the esterification of the resulting compound with tert-butyl chloroformate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry, and scalable purification techniques.
Chemical Reactions Analysis
2.1. Starting Materials and Reagents
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Tert-butyl 3-oxoazetidine-1-carboxylate : This compound is a common starting material for various azetidine derivatives. It can undergo reactions like Grignard additions or reductions to form intermediates .
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5-Bromopyrazin-2-ylmethylamine : This reagent is likely involved in forming the methylamino linkage in the target compound.
2.2. Potential Synthetic Route
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Reduction of Tert-butyl 3-oxoazetidine-1-carboxylate : This step involves reducing the carbonyl group to an amine or alcohol, which can then be further functionalized.
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Formation of the Methylamino Linkage : The reduced azetidine derivative could react with 5-bromopyrazin-2-ylmethylamine to form the desired methylamino linkage.
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Purification and Characterization : The final compound would be purified using techniques like column chromatography and characterized using NMR spectroscopy and mass spectrometry.
Chemical Reactions Involving Azetidine Derivatives
Azetidine derivatives can participate in a variety of chemical reactions, including:
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Nucleophilic Substitution : Azetidines can undergo nucleophilic substitution reactions, especially when activated by leaving groups.
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Cross-Coupling Reactions : These reactions are useful for forming carbon-carbon bonds between azetidine derivatives and other aromatic or heteroaromatic compounds.
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Aza-Michael Additions : These reactions involve the addition of nucleophiles to unsaturated azetidine derivatives.
3.1. Reaction Conditions and Yields
Characterization Techniques
The characterization of tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]azetidine-1-carboxylate involves several analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H, 13C, and possibly 15N NMR are used to determine the structure and confirm the presence of specific functional groups.
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Mass Spectrometry (MS) : Techniques like HRMS provide accurate molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy : Useful for identifying functional groups.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies have suggested that derivatives of azetidine compounds can inhibit cancer cell growth. For instance, compounds related to azetidine structures have shown promising results against various cancer cell lines, including those from breast and lung cancers .
- Thymidine Phosphorylase Inhibition : Similar heterocyclic compounds have been studied for their ability to inhibit thymidine phosphorylase, an enzyme linked to tumor growth and angiogenesis. This inhibition can be crucial in developing anti-tumor therapies .
Case Studies
- Antitumor Activity : A study synthesized a series of azetidine derivatives and evaluated their anticancer properties using MTT assays. The results indicated that certain derivatives exhibited significant cytotoxicity against multiple cancer cell lines, suggesting potential for further development into therapeutic agents .
- Molecular Docking Studies : Molecular docking studies have been conducted to explore the interaction between tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]azetidine-1-carboxylate and biological targets such as thymidine phosphorylase. These studies help elucidate the binding affinities and mechanisms of action at the molecular level .
- Pharmacological Research : Various research articles highlight the synthesis and evaluation of similar compounds for their pharmacological properties, including anti-inflammatory and antimicrobial activities. These studies underscore the versatility of azetidine derivatives in drug discovery .
Mechanism of Action
The mechanism of action of tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]azetidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyrazine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The azetidine ring may also contribute to the compound’s binding affinity and specificity. Detailed studies on the molecular pathways involved are necessary to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Structural Analogs with Azetidine Cores
PharmaBlock Sciences lists several tert-butyl azetidine carboxylate derivatives with varying substituents at the 3-position (Table 1):
Key Observations :
- Electronic Effects : The bromopyrazine group in the target compound introduces electron-withdrawing properties, enhancing reactivity in aryl coupling reactions compared to fluoromethyl or hydroxymethyl analogs .
- Solubility: Hydroxymethyl and aminomethyl derivatives (e.g., CAS 142253-56-3, 325775-44-8) likely exhibit higher aqueous solubility due to polar groups, whereas the bromopyrazine moiety may reduce solubility .
- Metabolic Stability: Methylamino linkers (as in the target compound) may offer improved metabolic stability compared to primary amines (e.g., CAS 325775-44-8) due to reduced oxidative deamination .
Pyrazine/Pyrimidine-Containing Analogs
highlights compounds with brominated heterocycles attached to piperazine or azetidine cores (Table 2):
Key Observations :
- Heterocycle Position : Pyrazine (two nitrogen atoms at 1,4 positions) vs. pyrimidine (nitrogens at 1,3 positions) alters electronic distribution and hydrogen-bonding capabilities .
- Linker Flexibility: The methylamino group in the target compound allows for greater conformational flexibility compared to rigid carbamate or ether linkers .
Biological Activity
Tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]azetidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H15BrN2O2
- Molecular Weight : 299.17 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of azetidine derivatives, including those similar to this compound. For instance, compounds with halogen substitutions have shown enhanced activity against Mycobacterium tuberculosis (Mtb) strains. In a comparative analysis, this compound exhibited significant minimum inhibitory concentrations (MICs) against various bacterial strains, indicating its potential as an antibacterial agent .
Anticancer Activity
The anticancer potential of azetidine derivatives has been explored in various studies. Compounds structurally related to this compound have demonstrated cytotoxic effects on different cancer cell lines, including breast and lung cancer cells. The presence of specific substituents, such as bromine in the pyrazine ring, has been associated with increased potency against cancer cells .
Case Studies and Research Findings
- In Vitro Studies :
- Structure-Activity Relationship (SAR) :
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]azetidine-1-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution between azetidine intermediates and bromopyrazine derivatives. For example, analogous protocols use tert-butyl-protected azetidines (e.g., tert-butyl 3-aminomethylazetidine-1-carboxylate) reacted with 5-bromo-2-chloropyrazine under reflux in 1,4-dioxane with potassium carbonate as a base, yielding 76–88% . Key variables include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may accelerate reactivity but require higher temperatures (90°C) .
- Catalyst/base : Potassium carbonate enhances nucleophilicity, while triethylamine improves solubility in DMF .
- Purification : Silica gel chromatography (hexane/ethyl acetate gradients) ensures >99% purity .
Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?
- NMR : H and C NMR confirm substituent connectivity (e.g., tert-butyl singlet at ~1.4 ppm, azetidine ring protons at 3.0–4.0 ppm) .
- X-ray crystallography : SHELX software refines single-crystal data to validate bond lengths/angles and stereochemistry. For example, SHELXL handles high-resolution data for azetidine derivatives, resolving torsional strain in the four-membered ring .
- MS : ESI-MS detects molecular ions (e.g., [M+H]) and fragmentation patterns (e.g., loss of tert-butyl group at m/z 243) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the azetidine ring in further functionalization reactions?
Density Functional Theory (DFT) calculations assess ring strain and nucleophilicity of the azetidine nitrogen. For example:
- Ring strain : Azetidine’s 90° bond angles increase reactivity compared to pyrrolidine.
- Substituent effects : The electron-withdrawing 5-bromopyrazine group reduces nucleophilicity at the methylamino linkage, directing functionalization to the azetidine’s tertiary nitrogen .
- Mechanistic insights : Ni-catalyzed carboboration (as in glycoside synthesis) may apply to stereoselective alkylation of the azetidine ring .
Q. What strategies resolve contradictions in biological activity data for similar azetidine-carboxylate derivatives?
- Structure-Activity Relationship (SAR) : Systematic substitution (e.g., replacing bromopyrazine with pyrimidine) evaluates pharmacophore contributions. For instance, tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate shows distinct binding vs. azetidine analogs due to ring size differences .
- Assay validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular cytotoxicity) to confirm target engagement .
- Metabolic stability : LC-MS/MS quantifies oxidative degradation of the tert-butyl group in liver microsomes, explaining discrepancies in in vitro/in vivo efficacy .
Q. How can reaction intermediates be stabilized during the synthesis of this compound?
- Low-temperature quenching : Rapid cooling after reflux prevents retro-Mannich decomposition of the methylamino linkage .
- Protecting groups : Boc (tert-butyloxycarbonyl) on the azetidine nitrogen prevents unwanted side reactions during bromopyrazine coupling .
- Inert atmosphere : Argon/N minimizes oxidation of the bromopyrazine moiety, which can form undesired dimers .
Methodological Considerations
Q. What analytical techniques are critical for assessing purity and stability in long-term storage?
Q. How can isotopic labeling (e.g., 13^{13}13C, 15^{15}15N) enhance mechanistic studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
